Head-to-Head Suppression of TNF-α-Induced Cytokines: MNG Outperforms Aglycone (MN) in Human Dermal Fibroblasts
In a direct comparative study using human dermal fibroblasts (HDFs) stimulated with TNF-α, Methylnissolin-3-O-glucoside (MNG) exhibited superior potency in reducing the secretion of key inflammatory mediators compared to its aglycone, Methylnissolin (MN). Both compounds significantly reduced IL-6 and IL-8 levels, but the magnitude of effect was quantifiably greater for MNG [1]. This demonstrates that glycosylation enhances functional efficacy in this specific cellular context, making MNG the preferred compound for studies focused on dermal inflammation and TNF-α-mediated signaling.
| Evidence Dimension | Inhibition of TNF-α-induced cytokine secretion |
|---|---|
| Target Compound Data | MNG: ~58% reduction in IL-6; ~62% reduction in IL-8 (estimated from graphical data) |
| Comparator Or Baseline | Methylnissolin (MN): ~35% reduction in IL-6; ~40% reduction in IL-8 (estimated from graphical data) |
| Quantified Difference | MNG reduces IL-6 by ~1.7-fold and IL-8 by ~1.6-fold greater than MN |
| Conditions | Human Dermal Fibroblasts (HDFs); TNF-α (10 ng/mL) stimulation; 24h treatment |
Why This Matters
For studies modeling skin inflammation or screening for anti-aging actives, MNG provides significantly greater cytokine suppression than its aglycone at equivalent concentrations, directly impacting experimental sensitivity and reproducibility.
- [1] Choi YJ, Wu X, Lee S, Pyo JS, Cho J, Cao S, Kang KS. Protective effects of methylnissolin and methylnissolin-3-O-β-d-glucopyranoside on TNF-α-induced inflammation in human dermal fibroblasts. Toxicology in Vitro. 2024;106005. View Source
